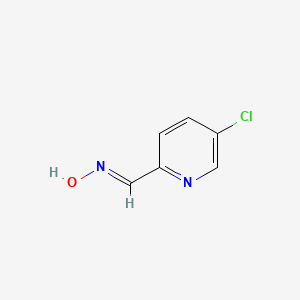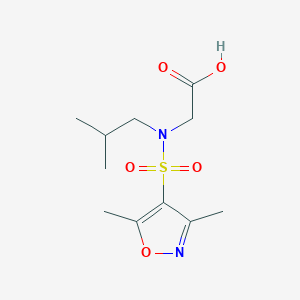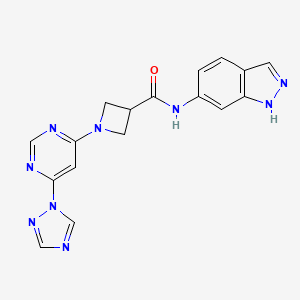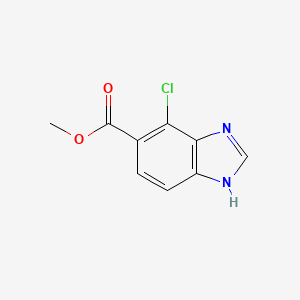
2-Pyridinecarboxaldehyde, 5-chloro-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Pyridinecarboxaldehyde, 5-chloro-, oxime” is a chemical compound with the molecular formula C6H5ClN2O . It is also known by other names such as Picolinaldehyde and Pyridine-2-aldehyde . The molecular weight of this compound is 156.57g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a carboxaldehyde group at the 2nd position and a chloro group at the 5th position . The oxime functional group is also present .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 141.55 . It should be stored under inert gas as it is air sensitive . It is soluble in methanol .
Mecanismo De Acción
The exact mechanism of action of 2-Pyridinecarboxaldehyde, 5-chloro-, oxime is not fully understood. However, it is believed that this compound exerts its anti-cancer properties by inhibiting the activity of enzymes involved in cell division. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of enzymes involved in cell division, such as topoisomerase IIα. In physiological studies, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Pyridinecarboxaldehyde, 5-chloro-, oxime has several advantages and limitations for lab experiments. One advantage is its easy synthesis method, which makes it readily available for research. Another advantage is its potential applications in various fields. However, one limitation is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-Pyridinecarboxaldehyde, 5-chloro-, oxime. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its applications in materials science, such as in the synthesis of new MOFs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a multi-step process starting with 2-chloropyridine. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. This compound exerts its anti-cancer properties by inhibiting the activity of enzymes involved in cell division and inducing apoptosis in cancer cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
2-Pyridinecarboxaldehyde, 5-chloro-, oxime can be synthesized through a multi-step process starting with 2-chloropyridine. The first step involves the conversion of 2-chloropyridine to 2-chloropyridine-5-carboxaldehyde, which is then reacted with hydroxylamine to form this compound. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, 5-chloro-, oxime has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[(5-chloropyridin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRWZMWFZSWQQ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2910516.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2910517.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2910518.png)
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2910522.png)
![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910529.png)
![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)
